molecular formula C18H17FN2O2 B2457712 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide CAS No. 941996-76-5

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide

Cat. No.: B2457712
CAS No.: 941996-76-5
M. Wt: 312.344
InChI Key: NKWSKRJZUZHONJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide, also known as QF-2, is a small molecule drug that has been developed for various scientific research applications. This compound is a potent and selective inhibitor of the protein kinase CK2, which is a critical regulator of many cellular processes.

Scientific Research Applications

Fluorescence Sensing and Biological Interactions

One notable application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide derivatives lies in fluorescence sensing. A study demonstrated that an unusual rearranged trimer, derived from 5,6-dihydroxyindole, exhibited selective fluoride-sensing capabilities, transducing fluoride binding into distinct absorption and marked fluorescence enhancement (Panzella et al., 2009). This showcases the potential of quinoline derivatives in developing selective sensors for environmental and biological applications.

Psycho- and Neurotropic Profiling

The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, a category which includes similar compounds, have been explored in vivo. This research highlighted two substances with specific sedative effects and considerable anti-amnesic and anti-anxiety activities, indicating the therapeutic potential of quinoline derivatives in addressing cognitive disorders and enhancing cognitive functions (Podolsky et al., 2017).

Anticancer Activity

Significant progress has been made in identifying the anticancer potential of quinoline derivatives. For instance, synthetic analogues of natural compounds, including those based on quinoline scaffolds, have demonstrated promising anticancer activities in vitro and in vivo, particularly against breast cancer. These studies highlight the compound's ability to induce apoptosis and inhibit cell growth, offering a foundation for developing novel anticancer agents (Wang et al., 2009).

Aldose Reductase Inhibitors and Antioxidant Activity

Quinoline derivatives have been explored as potent aldose reductase inhibitors, with significant implications for managing diabetic complications. These compounds not only inhibit aldose reductase but also exhibit antioxidant activity, highlighting their multifunctionality in combating oxidative stress and diabetic complications (Qin et al., 2015).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWSKRJZUZHONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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